molecular formula C21H25N5O4S B10921327 [6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

Cat. No.: B10921327
M. Wt: 443.5 g/mol
InChI Key: FUKHOWWARVDANX-UHFFFAOYSA-N
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Description

[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a dimethylpyrazolopyridine core, and a methylsulfonylpiperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the methoxyphenyl group and the methylsulfonylpiperazine moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, organometallic reagents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, [6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand for various receptors or enzymes, providing insights into their functions and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • [6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone shares similarities with other pyrazolopyridine derivatives, such as:
    • [6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone
    • [6-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(methylsulfonyl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H25N5O4S

Molecular Weight

443.5 g/mol

IUPAC Name

[6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H25N5O4S/c1-14-19-17(21(27)25-9-11-26(12-10-25)31(4,28)29)13-18(22-20(19)24(2)23-14)15-5-7-16(30-3)8-6-15/h5-8,13H,9-12H2,1-4H3

InChI Key

FUKHOWWARVDANX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)S(=O)(=O)C)C

Origin of Product

United States

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